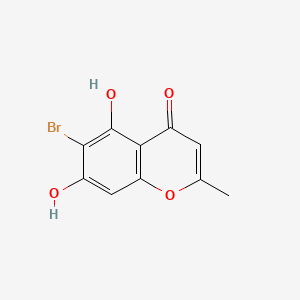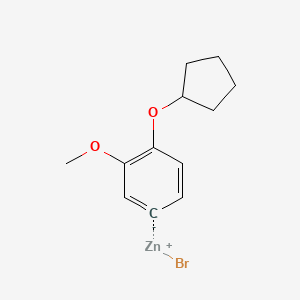![molecular formula C11H14INZn B14883952 {3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as MFCD27756740 is a chemical entity with unique properties and applications This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27756740 involves specific reaction conditions and reagents. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods
Industrial production of MFCD27756740 may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD27756740 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD27756740 commonly involve reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Applications De Recherche Scientifique
MFCD27756740 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of MFCD27756740 involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Propriétés
Formule moléculaire |
C11H14INZn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-prop-2-enylaniline;iodozinc(1+) |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-4-6-10-7-5-8-11(9-10)12(2)3;;/h5,7-9H,1,6H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UNNSCLCIHMVFNH-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


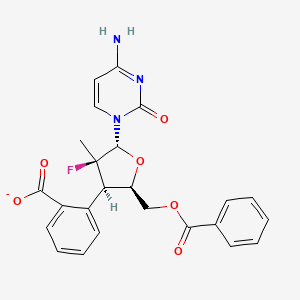
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)

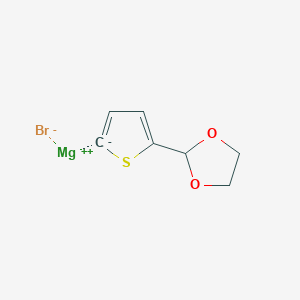
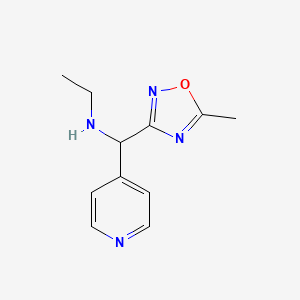

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)

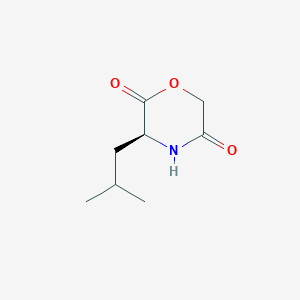
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)

